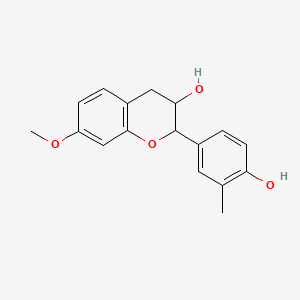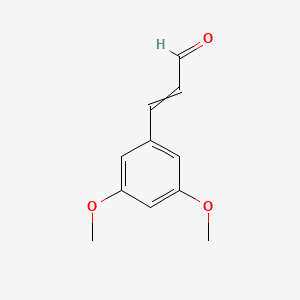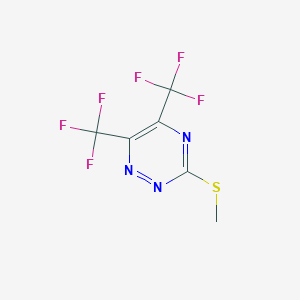![molecular formula C7H9F3O2S B14299841 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- CAS No. 119353-19-4](/img/structure/B14299841.png)
1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- is an organic compound with the molecular formula C7H9F3O2S. It is a derivative of 1-hexyne, where a trifluoromethylsulfonyl group is attached to the terminal carbon of the alkyne.
Preparation Methods
The synthesis of 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- can be achieved through several synthetic routes. One common method involves the reaction of 1-hexyne with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive alkyne group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- exerts its effects involves its reactive alkyne group. This group can undergo cycloaddition reactions with various biological molecules, leading to the formation of covalent bonds. The trifluoromethylsulfonyl group can also interact with specific molecular targets, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- include:
1-Hexyne: The parent compound without the trifluoromethylsulfonyl group.
1-Hexyne, 1-[(trifluoromethyl)thio]-: A similar compound where the sulfonyl group is replaced with a thio group.
1-Hexyne, 1-[(trifluoromethyl)amino]-: A compound with an amino group instead of the sulfonyl group. These compounds share similar structural features but differ in their reactivity and applications.
Properties
CAS No. |
119353-19-4 |
|---|---|
Molecular Formula |
C7H9F3O2S |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-(trifluoromethylsulfonyl)hex-1-yne |
InChI |
InChI=1S/C7H9F3O2S/c1-2-3-4-5-6-13(11,12)7(8,9)10/h2-4H2,1H3 |
InChI Key |
UZDKISUHEORQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


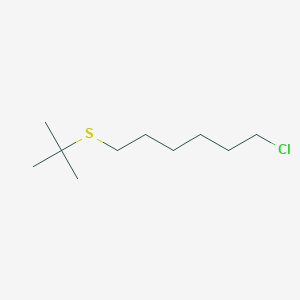

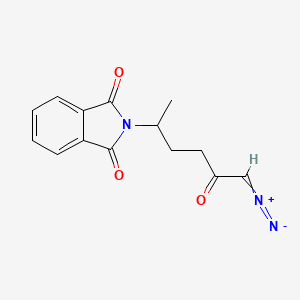
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
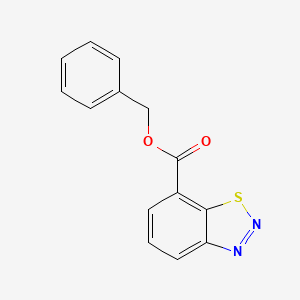
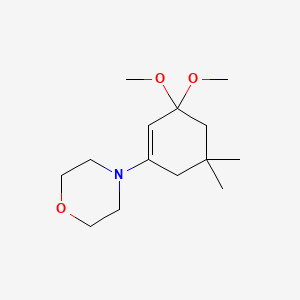
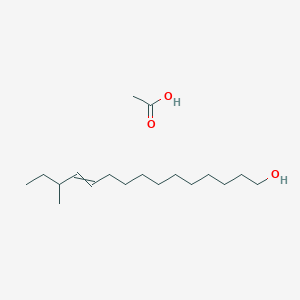
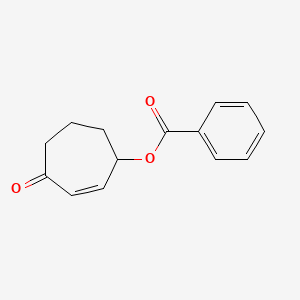
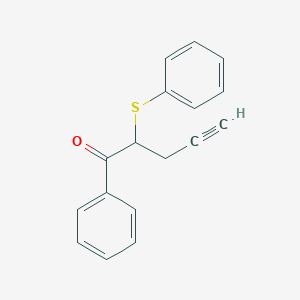
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)
![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)
